molecular formula C20H19N3O4S B13810458 2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-

2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-

Cat. No.: B13810458
M. Wt: 397.4 g/mol
InChI Key: FKAZBXUMFUSJED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]- typically involves the Knoevenagel condensation reaction. This reaction is followed by reduction using hydrogen gas and a palladium on carbon (Pd/C) catalyst . The Knoevenagel condensation of various aromatic aldehydes with 2,4-Thiazolidinedione in polyethylene glycol-300 has also been reported .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]- undergoes several types of chemical reactions, including:

    Reduction: Commonly involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of the compound using hydrogen gas and Pd/C catalyst typically yields a reduced form of the original compound .

Mechanism of Action

The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to glucose and lipid metabolism . By activating PPARs, the compound can influence various metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dioxo-1,3-thiazolidine
  • 2,4-Dioxothiazolidine
  • 2-Hydroxy-4,5-dihydro-1,3-thiazol-4-one
  • Thiazole-2,4-dione
  • Thiazolidin-2,4-dione

Uniqueness

2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]- stands out due to its specific structure, which confers unique biological activities, particularly its potent activation of PPARs . This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

5-[[4-[(3-methyl-4-oxo-1,2-dihydroquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H19N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16-17,21H,10-11H2,1H3,(H,22,24,26)

InChI Key

FKAZBXUMFUSJED-UHFFFAOYSA-N

Canonical SMILES

CN1C(NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Origin of Product

United States

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